molecular formula C12H12N2S B15215420 [(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-38-3

[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B15215420
CAS No.: 61021-38-3
M. Wt: 216.30 g/mol
InChI Key: FNDTYJCYYXWFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1,2-dimethylindole with a suitable thioacetonitrile precursor. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the thioacetonitrile group onto the indole core . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thioacetonitrile group can also participate in redox reactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1,2-Dimethyl-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both the thio and nitrile groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61021-38-3

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-(1,2-dimethylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C12H12N2S/c1-9-12(15-8-7-13)10-5-3-4-6-11(10)14(9)2/h3-6H,8H2,1-2H3

InChI Key

FNDTYJCYYXWFPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.